molecular formula C10H15NO4S B1580674 Diethyl 2-isothiocyanatoglutarate CAS No. 58560-28-4

Diethyl 2-isothiocyanatoglutarate

Cat. No. B1580674
CAS RN: 58560-28-4
M. Wt: 245.3 g/mol
InChI Key: BEIMBFWLTYKYLU-UHFFFAOYSA-N
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Description

Diethyl 2-isothiocyanatoglutarate is a chemical compound with the formula C10H15NO4S . It is also known as 2-Isothiocyanato-pentanedioic acid diethyl ester or Glutaric acid, 2-isothiocyanato-, diethyl ester .


Molecular Structure Analysis

The molecular structure of Diethyl 2-isothiocyanatoglutarate contains a total of 30 bonds. These include 15 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 isothiocyanate (aliphatic), and 2 esters (aliphatic) .


Physical And Chemical Properties Analysis

Diethyl 2-isothiocyanatoglutarate has a molecular weight of 245.295 . It has a boiling point of 122 °C at 1 mmHg .

Scientific Research Applications

Isothiocyanate Metabolism and Detection

  • Diethyl 2-isothiocyanatoglutarate, as part of isothiocyanates (ITCs), is significant due to its potential chemoprotective properties against cancer. A study established a sensitive and specific method for quantifying DTC (dithiocarbamates) levels in human plasma, serum, and erythrocytes, emphasizing the significance of determining ITC/DTC levels owing to the potential value of dietary isothiocyanates in reducing cancer risk and the extensive human exposure to DTCs through fungicides, insecticides, pesticides, and rubber vulcanization accelerators (Ye et al., 2002).

Environmental and Health Monitoring

  • The measurement of pesticide levels, including compounds related to diethyl 2-isothiocyanatoglutarate, in human biological samples, such as head hair, offers insights into chronic exposure to these compounds in specific populations. This type of bio-monitoring provides valuable information for epidemiological and clinical studies, enabling the assessment of chronic human exposure to pesticides (Tsatsakis et al., 2008).

Dietary Isothiocyanates and Health Implications

  • Research indicates that isothiocyanates, like those derived from diethyl 2-isothiocyanatoglutarate, have notable anticarcinogenic effects. A study showed that dietary intake of isothiocyanates is inversely associated with the risk of bladder cancer, suggesting a protective role of these compounds against the disease (Zhao et al., 2007).

Influence on Pesticide Exposure and Metabolism

  • The consumption of organic diets, which are likely to include cruciferous vegetables rich in isothiocyanates, has been shown to significantly reduce children’s dietary exposure to organophosphorus pesticides. This finding underscores the potential of dietary interventions, possibly including compounds like diethyl 2-isothiocyanatoglutarate, to protect against exposure to certain pesticides (Lu et al., 2005).

Interaction with Genetic Polymorphisms and Enzyme Activity

  • The intake of cruciferous vegetables rich in isothiocyanates may interact with specific genetic polymorphisms, potentially affecting enzyme activities involved in detoxification and metabolism processes. Such interactions can have implications for dietary recommendations and cancer prevention strategies (Navarro et al., 2009).

Safety And Hazards

Diethyl 2-isothiocyanatoglutarate is classified as an irritant and harmful . It’s important to handle this chemical with care, using appropriate safety measures.

properties

IUPAC Name

diethyl 2-isothiocyanatopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIMBFWLTYKYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974113
Record name Diethyl N-(sulfanylidenemethylidene)glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-isothiocyanatoglutarate

CAS RN

58560-28-4
Record name Diethyl 2-isothiocyanatoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058560284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl N-(sulfanylidenemethylidene)glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58560-28-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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